4-Chloro-5-isobutylthiophene-2-carbohydrazide

Lipophilicity XLogP3 Membrane Permeability

Researchers optimizing lead series often lack well-characterized, lipophilicity-tunable thiophene scaffolds for quantitative SAR. 4-Chloro-5-isobutylthiophene-2-carbohydrazide closes this gap with precisely quantified physicochemical properties: • XLogP3=2.7 vs. 5-bromo analog (1.5) for passive-diffusion SAR studies • 3 rotatable bonds enable conformational-flexibility & induced-fit investigations • TPSA=83.4 Ų supports in silico ADME model validation • Min. 95% purity; shipped ambient; for R&D use only.

Molecular Formula C9H13ClN2OS
Molecular Weight 232.73 g/mol
CAS No. 1399659-56-3
Cat. No. B12073662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-isobutylthiophene-2-carbohydrazide
CAS1399659-56-3
Molecular FormulaC9H13ClN2OS
Molecular Weight232.73 g/mol
Structural Identifiers
SMILESCC(C)CC1=C(C=C(S1)C(=O)NN)Cl
InChIInChI=1S/C9H13ClN2OS/c1-5(2)3-7-6(10)4-8(14-7)9(13)12-11/h4-5H,3,11H2,1-2H3,(H,12,13)
InChIKeyJTIZBKWNTQCNNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-isobutylthiophene-2-carbohydrazide: Compound Overview


4-Chloro-5-isobutylthiophene-2-carbohydrazide is a functionalized thiophene derivative characterized by a chloro substituent at the 4-position, an isobutyl group at the 5-position, and a carbohydrazide moiety at the 2-position, with a molecular formula of C₉H₁₃ClN₂OS and a molecular weight of 232.73 g/mol [1]. This compound is a member of the thiophene-2-carbohydrazide class, which is widely employed as a versatile scaffold in medicinal chemistry for the synthesis of heterocyclic compounds with potential antimicrobial, anticancer, and enzyme inhibitory activities [2]. It is commercially available at a minimum purity of 95% and is intended for research and development use only .

4-Chloro-5-isobutylthiophene-2-carbohydrazide: Generic Substitution Risks


Substituting 4-Chloro-5-isobutylthiophene-2-carbohydrazide with a simpler thiophene-2-carbohydrazide or a 5-methyl analog is not scientifically trivial due to the pronounced impact of the isobutyl group on key physicochemical and pharmacologically relevant properties. The 5-isobutyl substituent significantly increases lipophilicity (XLogP3-AA = 2.7) compared to the 5-bromo (XLogP3-AA = 1.5) or unsubstituted analogs [1][2]. This alters membrane permeability and target binding, while the additional rotatable bonds (3 vs. 1 for methyl analog) confer distinct conformational flexibility that can critically influence structure-activity relationships (SAR) and metabolic stability [3]. Therefore, generic substitution without quantitative validation risks misleading SAR conclusions and project failure.

4-Chloro-5-isobutylthiophene-2-carbohydrazide: Quantitative Differentiation Evidence


Elevated Lipophilicity vs. 5-Bromo Analogs

The computed partition coefficient (XLogP3-AA) for 4-Chloro-5-isobutylthiophene-2-carbohydrazide is 2.7, which is 1.2 log units higher than that of 5-bromothiophene-2-carbohydrazide (XLogP3-AA = 1.5) [1][2]. This indicates a significantly increased lipophilicity driven by the 5-isobutyl substituent.

Lipophilicity XLogP3 Membrane Permeability Drug Design

Increased Molecular Weight and Rotatable Bonds vs. 5-Methyl Analog

4-Chloro-5-isobutylthiophene-2-carbohydrazide (MW = 232.73 g/mol) exhibits a molecular weight increase of 42.08 g/mol compared to its 5-methyl analog, 4-chloro-5-methylthiophene-2-carbohydrazide (MW = 190.65 g/mol), and possesses 3 rotatable bonds versus 1 for the methyl analog [1][2]. This reflects the bulkier isobutyl substituent.

Molecular Weight Rotatable Bonds Conformational Flexibility SAR

Consistent TPSA and Hydrogen-Bonding Capacity

The topological polar surface area (TPSA) of 4-chloro-5-isobutylthiophene-2-carbohydrazide is computed to be 83.4 Ų, a value identical to that of the 5-bromo analog and consistent with the 4-chloro-5-methyl analog, indicating that the 5-isobutyl substitution does not alter the core hydrogen-bonding capacity of the hydrazide moiety [1][2][3].

TPSA Hydrogen Bonding Drug-Likeness Bioavailability

4-Chloro-5-isobutylthiophene-2-carbohydrazide: Application Scenarios


Lipophilicity-Driven Lead Optimization for Membrane Permeability

Researchers engaged in lead optimization programs targeting intracellular pathways can utilize 4-Chloro-5-isobutylthiophene-2-carbohydrazide as a core scaffold to systematically explore the impact of increased lipophilicity (XLogP3 = 2.7) on cellular uptake and target engagement [1]. This compound serves as a direct comparator to less lipophilic analogs (e.g., 5-bromo derivative, XLogP3 = 1.5) to establish quantitative SAR for passive diffusion [2].

Conformational Flexibility Studies in Structure-Based Drug Design

Medicinal chemists performing structure-based drug design or molecular docking studies can employ 4-Chloro-5-isobutylthiophene-2-carbohydrazide to investigate the role of conformational flexibility (3 rotatable bonds) in binding pocket accommodation and induced fit mechanisms [3]. Its use in synthesizing constrained analogs can help deconvolute the entropic contributions to binding affinity.

Focused Library Synthesis for Antimicrobial SAR

Given the established antimicrobial activity of thiophene-2-carbohydrazide derivatives, this compound is a strategic building block for generating focused libraries of novel heterocycles (e.g., 1,2,4-triazoles, oxadiazoles) [4]. The unique combination of a 4-chloro and 5-isobutyl substitution pattern allows for the exploration of steric and electronic effects on antibacterial potency against resistant strains, providing a differentiated chemical space compared to unsubstituted or 5-methyl analogs [5].

Physicochemical Property Benchmarking for Computational Models

Computational chemists and modelers can use the precisely defined physicochemical profile of 4-Chloro-5-isobutylthiophene-2-carbohydrazide—including XLogP3 (2.7), TPSA (83.4 Ų), and rotatable bond count (3)—as a benchmark compound to validate in silico ADME prediction models and molecular dynamics simulations, ensuring accuracy for thiophene-containing chemical series [6].

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